N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide

Description

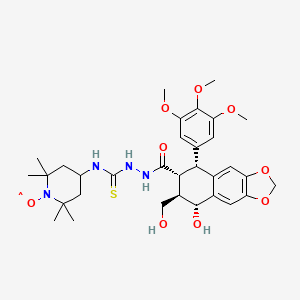

N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide is a hybrid molecule combining a podophyllic acid (a derivative of podophyllotoxin, a lignan with anticancer properties) with a thiosemicarbazide moiety functionalized with a 2,2,6,6-tetramethylpiperidine group.

Properties

CAS No. |

125654-64-0 |

|---|---|

Molecular Formula |

C32H43N4O9S |

Molecular Weight |

659.8 g/mol |

InChI |

InChI=1S/C32H43N4O9S/c1-31(2)12-17(13-32(3,4)36(31)40)33-30(46)35-34-29(39)26-20(14-37)27(38)19-11-22-21(44-15-45-22)10-18(19)25(26)16-8-23(41-5)28(43-7)24(9-16)42-6/h8-11,17,20,25-27,37-38H,12-15H2,1-7H3,(H,34,39)(H2,33,35,46)/t20-,25+,26-,27-/m0/s1 |

InChI Key |

ASRWRMLCMYKYRH-JYIOINSGSA-N |

Isomeric SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of Podophyllic Acid Derivative: The initial step involves the preparation of a podophyllic acid derivative through esterification or amidation reactions.

Thiosemicarbazide Formation:

Introduction of 2,2,6,6-Tetramethyl-1-Piperidinyl-Oxy Group: The final step involves the modification of the thiosemicarbazide with 2,2,6,6-tetramethyl-1-piperidinyl-oxy, which can be carried out using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide group to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl-oxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of podophyllotoxin, including N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide, exhibit significant anticancer properties.

Case Study: Anticancer Efficacy

A study conducted by Aziz-ur-Rehman et al. synthesized various derivatives bearing piperidine groups and evaluated their anticancer potential against different cancer cell lines. The results showed that certain derivatives had low IC50 values, indicating strong anticancer activity compared to standard drugs like doxorubicin .

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 6h | 20.12 ± 6.20 | Doxorubicin | 0.92 ± 0.1 |

| 6j | 10.84 ± 4.2 | ||

| 6e | 24.57 ± 1.62 |

Antioxidative Properties

The antioxidative activity of this compound has been extensively studied. It has been shown to scavenge free radicals and inhibit lipid peroxidation.

Case Study: Antioxidative Mechanism

In a study assessing the antioxidative effects of spin-labeled derivatives of podophyllic acid, it was found that the introduction of nitroxides significantly enhanced antioxidative activity compared to parent compounds . The compound demonstrated a strong ability to inhibit malondialdehyde formation in liver tissues.

| Compound | IC50 (µmol/L) in Liver | IC50 (µmol/L) in Heart | IC50 (µmol/L) in Kidney |

|---|---|---|---|

| GP1 | 3.8 | 7.5 | 2.4 |

| 4-O-TEMPO | 22.2 | 38.5 | 18.8 |

Potential Applications in Pharmaceuticals

Given its promising anticancer and antioxidative properties, this compound could be a valuable candidate for drug development aimed at treating various cancers and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

Modulation of Cellular Signaling: It can modulate signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Key Differences :

- The target compound uniquely incorporates a podophyllic acid core, unlike simpler aryl or alkyl substituents in analogues. This may enhance anticancer specificity by targeting tubulin, similar to etoposide (a podophyllotoxin derivative) .

Table 1: Pharmacological Profiles of Selected Thiosemicarbazides

Insights :

Mechanistic and Enzymatic Studies

- Enzyme Inhibition : Thiosemicarbazides like 3b and 3c (from dipicolinic acid derivatives) inhibit fungal growth (MIC = 8–16 μg/mL) and scavenge free radicals (IC50 = 12–18 μM) via thiol group interactions . The target compound’s piperidinyl group may similarly stabilize enzyme-inhibitor complexes.

- Anticonvulsant Activity : Linear thiosemicarbazides (e.g., from 2-fluorobenzoic acid hydrazide) act on GABA-A receptors, with docking scores comparable to valproic acid . The target compound’s bulky substituents might limit CNS penetration, reducing such activity.

- Antiparasitic Action : Thiosemicarbazides inhibit Plasmodium serine hydroxymethyltransferase (SHMT) by forming adducts with pyridoxal phosphate (PLP), a mechanism shared with the target compound if its thiosemicarbazide group binds PLP .

Observations :

- High-yield syntheses (75–92%) are achievable for linear thiosemicarbazides, but cyclization or hybrid molecules (e.g., target compound) may require more complex optimization .

Biological Activity

N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide is a compound derived from podophyllotoxin, a well-known natural product with significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes a piperidine moiety, which is known for its role in enhancing the biological activity of various drugs. The presence of the thiosemicarbazide group further contributes to its pharmacological profile.

- Antitumor Activity : Research indicates that derivatives of podophyllotoxin exhibit potent antitumor effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Properties : The piperidine component has been associated with antioxidant activity. Studies have shown that piperidine derivatives can inhibit the generation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Protein Kinase Inhibition : Some studies suggest that compounds similar to N-Podophyllic acid can act as protein kinase inhibitors, which may be beneficial in treating diseases characterized by aberrant kinase activity .

Antitumor Efficacy

A notable study evaluated the antitumor activity of a related compound, GP-7 (4-[4"-(2",2",6",6"-tetramethyl-1"-piperidinyloxy) amino]-4'-demethylepipodophyllotoxin). This compound demonstrated significant efficacy against transplanted mouse tumors and cultured tumor cells. The study employed high-performance liquid chromatography (HPLC) to determine pharmacokinetic parameters, revealing effective absorption and distribution within biological systems .

Antioxidative Activity

The antioxidative capacity of piperidine nitroxides was assessed through various assays measuring malondialdehyde (MDA) formation and superoxide anion release. The results indicated that these compounds effectively reduced oxidative damage in rat organ homogenates, suggesting a protective role against cellular damage due to oxidative stress .

Case Studies

- Case Study on Tumor Cells : In vitro studies demonstrated that N-Podophyllic acid derivatives induce apoptosis in human cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. This suggests potential as an anticancer agent with favorable safety profiles .

- Oxidative Stress Model : An animal model was used to evaluate the protective effects of the compound against oxidative stress-induced liver damage. Results showed reduced levels of liver enzymes and improved histological outcomes in treated groups compared to controls, highlighting its therapeutic potential in liver protection .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor, Antioxidant | DNA Topoisomerase II Inhibition |

| GP-7 | Antitumor | Induces Apoptosis |

| Piperidine Derivatives | Antioxidant | Scavenging ROS |

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions. For example, thiosemicarbazide derivatives are often prepared by refluxing thiourea with hydrazonoyl halides in polar aprotic solvents like DMF, as seen in analogous syntheses of thiadiazoline derivatives . Post-reaction, purification via recrystallization (e.g., using acetic acid) is critical to isolate the product, as demonstrated in the synthesis of thiazolidinone derivatives . Characterization should include HPLC purity checks (>95%) and elemental analysis to confirm stoichiometry.

Basic Question: Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

A combination of ¹H/¹³C NMR (to confirm proton environments and carbon backbone), FT-IR (to identify thiosemicarbazide C=S and N-H stretches at ~1250 cm⁻¹ and ~3300 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) is mandatory. For example, in analogous compounds, ¹³C NMR resolved piperidinyl methyl groups at δ 20–25 ppm, while HRMS provided exact mass confirmation within 3 ppm error .

Advanced Question: How can computational methods like DFT improve reaction pathway predictions for this compound?

Methodological Answer:

Density Functional Theory (DFT) can model transition states and intermediates in the formation of thiosemicarbazide derivatives. For instance, studies on similar systems used Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate Gibbs free energy profiles, identifying rate-limiting steps (e.g., thiourea nucleophilic attack) . Virtual screening of solvents (e.g., DMF vs. DMSO) via COSMO-RS simulations can further optimize reaction yields .

Advanced Question: What strategies are effective for resolving contradictions in kinetic data during reaction mechanism studies?

Methodological Answer:

Contradictions in kinetic data (e.g., inconsistent rate constants) require multi-variable analysis and replication under controlled conditions . For example, if solvent polarity effects conflict with computational predictions, a factorial design approach (varying temperature, solvent, and catalyst loading) can isolate confounding variables . Cross-validation using isotopic labeling (e.g., ¹⁵N-thiosemicarbazide) may clarify mechanistic ambiguities .

Advanced Question: How can Design of Experiments (DoE) optimize synthesis conditions for this compound?

Methodological Answer:

A central composite design (CCD) with factors like temperature (60–120°C), molar ratio (1:1–1:3), and reaction time (2–6 hours) can model non-linear relationships. For example, in thiazolidinone synthesis, CCD reduced experiments by 40% while identifying optimal conditions (e.g., 90°C, 1:2.5 ratio, 4 hours) with p < 0.05 significance . Response Surface Methodology (RSM) further refines yield predictions .

Advanced Question: What methodologies address stability challenges of this compound under varying pH and temperature?

Methodological Answer:

Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH sensitivity, buffer solutions (pH 1–12) are incubated with the compound, and degradation products are profiled via LC-MS. In related studies, piperidinyl derivatives showed instability at pH < 3 due to protonation of the tertiary amine .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Follow Chemical Hygiene Plan guidelines: use fume hoods for synthesis (due to volatile DMF), wear nitrile gloves (resistant to thiosemicarbazides), and store the compound in airtight containers under nitrogen. Emergency protocols include immediate rinsing for eye contact (15+ minutes) and activated charcoal for ingestion, as per thiourea derivative safety standards .

Advanced Question: How can hybrid experimental-computational workflows enhance understanding of its bioactivity?

Methodological Answer:

Integrate molecular docking (e.g., AutoDock Vina) with in vitro assays. For example, docking the compound into tubulin binding sites (PDB: 1SA0) can predict binding affinity, which is then validated via cytotoxicity assays (e.g., IC₅₀ in HeLa cells). Discrepancies between computational and experimental IC₅₀ values may indicate off-target effects, requiring SPR or ITC binding studies .

Advanced Question: What reactor design considerations are critical for scaling up its synthesis?

Methodological Answer:

Continuous-flow reactors with in-line FTIR monitoring are preferred for exothermic thiosemicarbazide formations. For example, a microreactor with 2 mL/min flow rate and 10-bar pressure maintained isothermal conditions, improving yield by 15% compared to batch reactors . Membrane separation (e.g., nanofiltration) can also recover unreacted precursors .

Advanced Question: How can heterogeneous catalysis improve selectivity in derivative synthesis?

Methodological Answer:

Immobilized catalysts (e.g., Pd/C or zeolite-supported acids) reduce side reactions. In a study on thiosemicarbazide analogs, H-Y zeolite increased regioselectivity to 89% by restricting transition-state geometry during cyclization . Catalyst recycling (3+ cycles) should be validated via ICP-OES to check metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.